molecular formula C20H18O8 B190900 Daphneticin CAS No. 83327-22-4

Daphneticin

Cat. No. B190900
CAS RN: 83327-22-4
M. Wt: 386.4 g/mol
InChI Key: QLFQDIADUIVNRF-CRAIPNDOSA-N
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Description

Daphnetin (DAP) is a coumarin derivative extracted from Daphne species . It is a biologically active phytochemical with various bioactivities including anti-inflammatory, anti-oxidant, neuroprotective, analgesic, anti-pyretic, anti-malarial, anti-bacterial, anti-arthritic, hepatoprotective, nephroprotective, and anti-cancer activities .


Synthesis Analysis

Daphnetin is a naturally occurring secondary metabolite and benzopyrone derivative . It was one of the first metabolites to be identified in the 1930’s, and found in a variety of plant species . A significant number of researches have been conducted to identify individual compounds, and develop procedures for their detection, synthesis, effectiveness, and toxicity .


Molecular Structure Analysis

Daphnetin has a molecular formula of C20H18O8 . Its average mass is 386.352 Da and its mono-isotopic mass is 386.100159 Da .


Physical And Chemical Properties Analysis

Daphnetin has a molecular weight of 386.352 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

  • Identification and Structural Analysis : Daphneticin has been isolated and structurally analyzed from different Daphne species, contributing to the understanding of its chemical properties and potential for further research (Ullah et al., 1999); (Liao et al., 2005).

  • Pharmacokinetics : The pharmacokinetics of daphneticin have been investigated in rats, offering insights into its bioavailability and metabolism, which are crucial for its potential therapeutic use (Hu et al., 2017).

  • Binding Studies : Research on the binding properties of daphneticin, such as its interaction with human serum albumin, is important for understanding its behavior in biological systems (Liu et al., 2004).

  • Biological Activities :

    • Antioxidant and Protective Effects : Studies have shown daphneticin's antioxidant properties and its role in mitigating oxidative stress-related cellular damage (Lv et al., 2017).
    • Antitumor Potential : Daphneticin has demonstrated antitumor activity in various studies, highlighting its potential in cancer therapy (Zheng et al., 2007).
    • Neurotransmitter Effects : Its influence on central neurotransmitters like monoamines indicates its potential in pain management and neurological applications (Jiang et al., 1984).
    • Immunosuppressive Activity : Research has explored its immunosuppressive effects, suggesting its potential in modulating immune responses (Song et al., 2014).
  • Therapeutic Potentials : A comprehensive review of daphneticin's pharmacological activities supports its use in treating various diseases, including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological disorders (Javed et al., 2022).

Safety And Hazards

A comprehensive review of the literature revealed that Daphnetin had a promising pharmacological and safety profile . It could be employed as a pharmaceutical moiety to treat a variety of illnesses including microbial infections, cancer, arthritis, hepatic damage, inflammation, and neurological anomalies .

Future Directions

Daphnetin has shown promising therapeutic potentials. Future research could focus on exploring its hidden potential as it targets various molecular and cellular pathways to combat numerous inflammatory disorders, infectious diseases, neurological disorders, hepatotoxicity, nephrotoxicity, psoriasis, and more .

properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQDIADUIVNRF-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=CC4=C3OC(=O)C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232266
Record name 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphneticin

CAS RN

83327-22-4
Record name Daphneticin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83327-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
H TANAKA, I KATO, K ITO - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
… A” and silybin derivativesf” to give daphneticin in 6870 yield as a single product. The … daphneticin in terms of MS, IR spectra and mixed melting point, and the spectral data of daphneticin …
Number of citations: 16 www.jstage.jst.go.jp
田中斉, 加藤一郎, 伊藤一男 - Chemical and Pharmaceutical Bulletin, 1986 - jlc.jst.go.jp
… A” and silybin derivativesf” to give daphneticin in 6870 yield as a single product. The … daphneticin in terms of MS, IR spectra and mixed melting point, and the spectral data of daphneticin …
Number of citations: 3 jlc.jst.go.jp
SG Liao, BL Zhang, Y Wu, JM Yue - Helvetica chimica acta, 2005 - Wiley Online Library
Two new bis‐coumarins, namely daphnogitin (1), daphnogirin (2), and a flavan‐3‐ol derivative, 5‐O‐methylafzelechin (3), together with eleven known compounds, daphnetoxin, 1,2‐…
Number of citations: 37 onlinelibrary.wiley.com
F Cottiglia, L Bonsignore, G Loy… - Magnetic …, 2002 - Wiley Online Library
… The coumarinolignoid 1b (daphneticin) has already been isolated from D. tangutica.… showed that the main differences between daphneticin 1a and regioisomer 1 concern the carbons C-…
X Ren, X Chen, K Peng, X Xie, Y Xia, X Pan - Tetrahedron: Asymmetry, 2002 - Elsevier
… (b) synthesized daphneticin 1 and its regioisomer 2 in racemic form, we felt that it was a pity that a total asymmetric synthesis of daphneticin has not yet been reported, and this prompted …
Number of citations: 41 www.sciencedirect.com
L Pan, XF Zhang, Y Deng, Y Zhou, H Wang, LS Ding - Fitoterapia, 2010 - Elsevier
A phytochemical study of an ethanol-soluble extract from the root barks of Daphne tangutica Maxim., a traditional Tibetan herb medicine, led to the isolation of 30 compounds, including …
Number of citations: 45 www.sciencedirect.com
B Kreher, H Wagner, A Neszmélyi - Phytochemistry, 1990 - Elsevier
From Daphne mezereum bark, a new tricoumarin glycoside, triumbellin and the corresponding aglycone triumbelletin were isolated and structurally elucidated by one- and TD-HF-NMR …
Number of citations: 57 www.sciencedirect.com
YY Hu, SL Cao, LF Lin, J Fu, XX Dong… - Zhongguo Zhong yao …, 2017 - europepmc.org
To establish HPLC-MS/MS method for simultaneous determination of daphnetin, daphnoretin, and daphneticin in rat plasma after oral and intravenous administration of Daphne giraldii …
Number of citations: 2 europepmc.org
LG Zhuang, O Seligmann, H Wagner - Phytochemistry, 1983 - Elsevier
… Since acetylation of I with acetic anhydridepyridine yielded a diacetate, 3 (C24H220,0,Mf470), daphneticin also contains an aliphatic hydroxyl group. Further information … The mode …
Number of citations: 88 www.sciencedirect.com
L Zhang, L Lin, J FU, X Dong… - International Journal of …, 2017 - pesquisa.bvsalud.org
… Conclusions Giraldoid A, giraldoid B and daphneticin exhi bited anti-inflammatory effect through inhibiting the release of NO and the production of TNF-α in RAW264. 7 induced by LPS. …
Number of citations: 2 pesquisa.bvsalud.org

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